N-(2,3-DIMETHYLPHENYL)-1-(4-METHOXYBENZENESULFONYL)PIPERIDINE-4-CARBOXAMIDE
Description
Properties
IUPAC Name |
N-(2,3-dimethylphenyl)-1-(4-methoxyphenyl)sulfonylpiperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O4S/c1-15-5-4-6-20(16(15)2)22-21(24)17-11-13-23(14-12-17)28(25,26)19-9-7-18(27-3)8-10-19/h4-10,17H,11-14H2,1-3H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMIFHOPBRHITRI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)C2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-DIMETHYLPHENYL)-1-(4-METHOXYBENZENESULFONYL)PIPERIDINE-4-CARBOXAMIDE typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Sulfonyl Group: The sulfonyl group can be introduced via sulfonylation reactions using reagents such as sulfonyl chlorides.
Attachment of the Aromatic Substituents: The aromatic substituents (2,3-dimethylphenyl and 4-methoxyphenyl) can be introduced through coupling reactions, such as Suzuki or Heck coupling.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-DIMETHYLPHENYL)-1-(4-METHOXYBENZENESULFONYL)PIPERIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents for electrophilic substitution, nucleophiles for nucleophilic substitution.
Major Products
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce corresponding alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential therapeutic applications due to its biological activity.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(2,3-DIMETHYLPHENYL)-1-(4-METHOXYBENZENESULFONYL)PIPERIDINE-4-CARBOXAMIDE would involve its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways.
Comparison with Similar Compounds
Core Backbone Variations
Piperidine vs. Acetamide Backbones :
The target compound’s piperidine ring confers rigidity and stereochemical complexity compared to simpler acetamide derivatives like 2-chloro-N-(2,3-dimethylphenyl)-N-(1-methylethyl)acetamide (). Piperidine derivatives often exhibit enhanced binding to biological targets due to conformational restraint, whereas acetamides (e.g., dimethenamid, alachlor) are commonly optimized for herbicidal activity .Sulfonamide vs. Chloro Substituents :
The 4-methoxybenzenesulfonyl group in the target compound differs from chloro-substituted analogs (e.g., pretilachlor , ). Sulfonamides generally improve solubility and metabolic stability, while chloro groups enhance electrophilicity and pesticidal activity .
Substituent Effects
- Aryl Groups: The 2,3-dimethylphenyl group in the target compound is shared with 2-chloro-N-(2,3-dimethylphenyl)-N-(1-methylethyl)acetamide ().
- This contrasts with the electron-withdrawing chloro substituents in alachlor (), which enhance reactivity in herbicidal mechanisms .
Biological Activity
N-(2,3-Dimethylphenyl)-1-(4-methoxybenzenesulfonyl)piperidine-4-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
The compound's IUPAC name is this compound. Its molecular formula is , with a molecular weight of approximately 366.45 g/mol. The structure features a piperidine ring substituted with both a sulfonyl group and a carboxamide, which are critical for its biological activity.
Key Structural Features
| Feature | Description |
|---|---|
| Piperidine Ring | Central structure influencing pharmacodynamics |
| Sulfonyl Group | Enhances solubility and receptor binding |
| Carboxamide Group | Potential for hydrogen bonding with biological targets |
The biological activity of this compound can be attributed to several mechanisms:
- Receptor Binding : The compound may interact with specific receptors, influencing their activity and downstream signaling pathways.
- Enzyme Inhibition : It has been suggested that this compound could inhibit key enzymes involved in metabolic processes, similar to other piperazine derivatives that inhibit human acetylcholinesterase .
- Signal Transduction Modulation : The compound may alter signal transduction pathways within cells, leading to various physiological effects.
Study 1: Acetylcholinesterase Inhibition
A study investigating the inhibition of human acetylcholinesterase by piperazine derivatives found that compounds with similar structural motifs to this compound exhibited significant binding at both the peripheral anionic site and catalytic sites. This suggests potential therapeutic applications in treating neurodegenerative diseases like Alzheimer's .
Study 2: Anticancer Activity
Research has indicated that compounds with similar sulfonamide functionalities have shown anticancer properties. For instance, derivatives targeting specific cancer cell lines demonstrated cytotoxic effects through apoptosis induction . This highlights the potential of this compound in cancer therapy.
Study 3: Anti-inflammatory Effects
Preliminary studies suggest that related compounds may exert anti-inflammatory effects by inhibiting pro-inflammatory cytokines. Such activities could position this compound as a candidate for treating inflammatory diseases .
Comparative Analysis with Related Compounds
To better understand the potential of this compound, a comparative analysis with structurally related compounds is presented below:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
